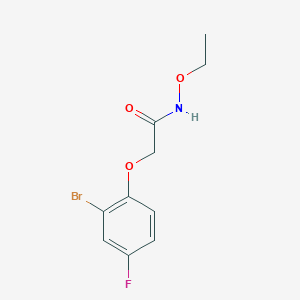
2,2-Propanediyldi-4,1-phenylene bis(4-aminobenzoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Propanediyldi-4,1-phenylene bis(4-aminobenzoate) typically involves a nucleophilic substitution reaction. One common method involves the reaction of 2,2’-bis(3-amino-4-hydroxylphenyl)propane with 3-nitrophthalonitrile or 4-nitrophthalonitrile . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
2,2-Propanediyldi-4,1-phenylene bis(4-aminobenzoate) can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines .
科学的研究の応用
2,2-Propanediyldi-4,1-phenylene bis(4-aminobenzoate) has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of thermotropic liquid crystals.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of high-performance polymers and resins.
作用機序
The mechanism of action of 2,2-Propanediyldi-4,1-phenylene bis(4-aminobenzoate) involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with other molecules, influencing the compound’s reactivity and stability. Additionally, the aromatic rings can participate in π-π interactions, which can affect the compound’s physical properties and behavior in different environments .
類似化合物との比較
Similar Compounds
- 1,4-Phenylene bis(4-aminobenzoate)
- 2,2-Propanediyldi-4,1-phenylene bis(4-methylbenzoate)
- 2,2-Propanediyldi-4,1-phenylene bis(2-iodobenzoate)
Uniqueness
2,2-Propanediyldi-4,1-phenylene bis(4-aminobenzoate) is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. The presence of both amino and aromatic groups allows for versatile reactivity and applications in various fields. Its ability to form stable hydrogen bonds and π-π interactions makes it particularly valuable in the synthesis of advanced materials and high-performance polymers .
特性
分子式 |
C29H26N2O4 |
|---|---|
分子量 |
466.5 g/mol |
IUPAC名 |
[4-[2-[4-(4-aminobenzoyl)oxyphenyl]propan-2-yl]phenyl] 4-aminobenzoate |
InChI |
InChI=1S/C29H26N2O4/c1-29(2,21-7-15-25(16-8-21)34-27(32)19-3-11-23(30)12-4-19)22-9-17-26(18-10-22)35-28(33)20-5-13-24(31)14-6-20/h3-18H,30-31H2,1-2H3 |
InChIキー |
AWJWGOKQJAYMCF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-chloro-2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14916383.png)
![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2-nitrobenzamide](/img/structure/B14916388.png)

![6-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3,3-dimethyl-8-(morpholin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14916396.png)

![(2'-(1-(3-Chloro-4-methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14916400.png)



![tert-Butyl 5-amino-1,3-dihydrospiro[indene-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B14916434.png)

![tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B14916446.png)

![Bicyclo[3.2.0]heptan-3-ol](/img/structure/B14916469.png)
